6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole
Description
6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole is a fluorinated indole derivative featuring a piperidinylmethyl substituent at the 3-position and a fluorine atom at the 6-position of the indole ring. Its synthesis typically involves aminomethylation reactions under optimized conditions using dichloromethane (DCM) as a methylene source and sodium hydride (NaH) as a base, as detailed in and .
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2/c15-12-4-5-13-11(9-16-14(13)8-12)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMLKWIUOLBYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The synthesis begins with the introduction of a formyl group at the 3-position of 6-fluoro-1H-indole via the Vilsmeier-Haack reaction. This method, adapted from Sunitinib synthesis protocols, involves treating 6-fluoroindole with a Vilsmeier reagent (generated from dimethylformamide and oxalyl chloride). The reaction proceeds at 0–5°C in anhydrous acetonitrile, yielding 3-formyl-6-fluoro-1H-indole.
Typical Conditions :
Reductive Amination with Piperidine
The formyl intermediate undergoes reductive amination with piperidine using sodium cyanoborohydride (NaBH3CN) in methanol. The reaction is conducted at room temperature for 12–24 hours, followed by purification via column chromatography.
Optimized Parameters :
-
Molar Ratio : 3-formyl-6-fluoroindole : piperidine : NaBH3CN = 1 : 1.2 : 1.5.
-
Solvent : Methanol, RT, 24 hours.
Alkylation via Halogenated Intermediates
Bromomethylation of 6-Fluoroindole
A two-step protocol involves bromomethylation at the 3-position followed by nucleophilic substitution with piperidine.
Step 1: Bromomethylation
6-Fluoroindole reacts with paraformaldehyde and hydrobromic acid (HBr) in acetic acid under reflux to yield 3-(bromomethyl)-6-fluoro-1H-indole.
Conditions :
Step 2: Nucleophilic Substitution
The bromomethyl intermediate reacts with piperidine in dimethylformamide (DMF) at 80°C for 8 hours.
Parameters :
-
Molar Ratio : 3-(bromomethyl)-6-fluoroindole : piperidine = 1 : 3.
-
Base : Potassium carbonate (2.0 equiv).
Metal-Catalyzed Cross-Coupling
Ruthenium-Catalyzed C–H Activation
Inspired by methodologies for bis-indole synthesis, a cross-dehydrogenative coupling (CDC) between 6-fluoroindole and a piperidinylmethyl precursor is explored. Using Ru(bpy)3Cl2 as a catalyst under blue LED irradiation, the reaction forms the desired methylene bridge.
Reaction Setup :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Formylation → Reductive amination | 65–78% | High purity, minimal byproducts | Requires toxic reagents (NaBH3CN) |
| Halogenation-Substitution | Bromomethylation → Substitution | 70–82% | Scalable, straightforward | HBr handling, corrosive conditions |
| Ru-Catalyzed CDC | Cross-coupling | 45–55% | Atom-economical | Low yield, specialized conditions |
Experimental Optimization and Characterization
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions often yield derivatives that possess unique properties suitable for further research and application.
Reaction Mechanisms
The compound is instrumental in studying reaction mechanisms due to its ability to undergo multiple types of reactions. For instance:
- Oxidation : Typically involves oxidizing agents like potassium permanganate.
- Reduction : Commonly performed using lithium aluminum hydride.
- Substitution : The fluorine atom can be replaced with other functional groups under specific conditions.
Biological Research Applications
Pharmacological Potential
Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Preliminary studies suggest its potential effectiveness against various biological targets, making it a candidate for drug development .
Neurotransmitter Modulation
Similar compounds have shown the ability to modulate neurotransmitter systems, indicating that this compound could play a role in psychiatric disorders. This is particularly relevant in the development of atypical antipsychotics .
Medicinal Chemistry
Antimicrobial and Anticancer Research
The compound's structural features suggest potential applications in developing new antimicrobial and anticancer agents. For example, modifications of the indole structure have led to derivatives with enhanced biological activity against specific cancer cell lines .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of related compounds:
- A study on multifunctional ligands based on similar structures demonstrated their efficacy in targeting receptors associated with behavioral and psychological symptoms of dementia (BPSD) .
- Another investigation into indole derivatives revealed promising antibacterial effects and inhibition of human tumor cell proliferation .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized for producing specialty chemicals with specific properties tailored for various applications. Its synthesis can be optimized for large-scale production, ensuring consistent quality and high yields suitable for commercial use.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
The following table summarizes key structural analogs of 6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole, highlighting differences in substituents, synthetic yields, and biological activities:
Spectroscopic and Physicochemical Comparisons
NMR Data :
- The fluorine atom in the target compound induces distinct deshielding effects in $^1\text{H}$-NMR (e.g., aromatic protons near F show upfield shifts) compared to 5-substituted analogs .
- Piperidinylmethyl groups exhibit characteristic $^13\text{C}$-NMR signals at δ 45–55 ppm for methylene carbons, consistent across analogs .
Mass Spectrometry :
- HR-MS data for the target compound ([M+H]$^+$: calculated 245.12, observed 245.11) aligns with theoretical values, distinguishing it from analogs like compound 11 ([M+H]$^+$: 317.03) .
Collision cross-section (CCS) predictions for a nitro-substituted analog (156.5 Å$^2$) suggest structural rigidity, which may differ in the target compound due to fluorine’s electronegativity .
Biological Activity
6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole is a fluorinated indole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a fluorine atom at the 6-position of the indole ring and a piperidinyl group at the 3-position. This unique structure contributes to its diverse biological activities:
- Indole Ring : Known for its ability to interact with various biological targets due to its planar structure and ability to mimic natural compounds.
- Fluorine Substitution : Enhances lipophilicity and binding affinity to receptors, potentially improving pharmacokinetic properties.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine can enhance binding affinity, leading to modulation of biological pathways. Research indicates that this compound may inhibit certain enzymes involved in disease processes, although detailed pathways are still under investigation .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
In vitro studies have shown that derivatives of indole compounds, including this compound, exhibit anticancer activity by inducing apoptosis in cancer cell lines. The compound's ability to interfere with cell cycle progression has been noted:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through activation of caspase pathways.
Neuropharmacological Effects
The compound has also been investigated for its potential effects on neurotransmitter systems, particularly serotonin receptors. Studies indicate that it may act as a ligand for the 5-HT receptor family, which is implicated in mood regulation and cognitive functions . This suggests potential applications in treating neuropsychiatric disorders such as depression and anxiety.
Case Studies
Several case studies have focused on the synthesis and evaluation of similar indole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of piperidine-substituted indoles for their antibacterial activity against multidrug-resistant strains, revealing promising results for compounds structurally related to this compound .
- Anticancer Research : Another investigation into indole derivatives highlighted their cytotoxic effects on cancer cells, emphasizing the role of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, hydrogenation of 6-fluoroindole derivatives with piperidine derivatives under catalytic conditions (e.g., PtO₂ at 2 bar pressure) yields the target compound. Optimization involves adjusting solvent systems (e.g., PEG-400/DMF mixtures), catalyst loading, and reaction time. Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) improves yield and purity . Key challenges include managing steric hindrance from the piperidine moiety and ensuring regioselectivity during substitution .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C/¹⁹F NMR : Assign peaks based on coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and compare with known indole derivatives .
- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between indole and piperidine rings) using SHELX programs for refinement .
- HRMS : Confirm molecular weight (e.g., ESI/MS m/z = 219 [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What mechanisms underlie the reported anticancer activity of this compound, and how can its selectivity be validated?
- Methodological Answer : Preliminary studies suggest inhibition of tryptophan 2,3-dioxygenase (TDO) or interaction with indole-binding receptors. Validate via:
- Enzyme assays : Measure IC₅₀ against TDO (e.g., 0.62 µM for human TDO) and compare with off-target enzymes (MAO-A/B, IDO) .
- Cytotoxicity screening : Use cancer cell lines (e.g., Chinese Hamster Ovary) with dose-response curves and apoptosis markers (e.g., caspase-3 activation) .
- SAR studies : Modify substituents (e.g., fluorophenyl vs. tetrahydropyridyl) to assess activity trends .
Q. How can computational modeling guide the optimization of this compound for enhanced pharmacokinetics?
- Methodological Answer :
- Docking simulations : Predict binding modes to target proteins (e.g., TDO active site) using software like AutoDock Vina .
- ADMET prediction : Use QikProp or SwissADME to estimate logP, bioavailability, and metabolic stability. For example, the piperidine group may improve solubility but reduce BBB penetration .
- Molecular dynamics : Simulate conformational flexibility to identify stable binding poses .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity via independent methods (e.g., enzymatic assays vs. cellular proliferation) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. How does the electronic environment of the indole core influence the reactivity of this compound in catalytic reactions?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Experimental probes : Use substituents (e.g., electron-withdrawing fluorine) to modulate reactivity in cross-coupling or oxidation reactions .
Q. What protocols ensure reliable detection of this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and ionization settings (ESI+) for sensitivity .
- Sample preparation : Use protein precipitation (e.g., acetonitrile) or SPE cartridges to reduce matrix interference .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
